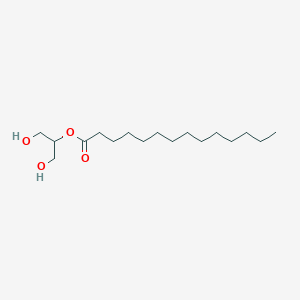

2-Monomyristin

Vue d'ensemble

Description

2-Monomyristin is a fatty acid ester that is commonly found in nutmeg. It is known for its potential use in scientific research due to its unique properties. In

Applications De Recherche Scientifique

Agent antibactérien

Le 2-Monomyristin a été trouvé pour présenter une activité antibactérienne élevée. Il a été particulièrement efficace contre Staphylococcus aureus et Aggregatibacter actinomycetemcomitans . Ceci suggère que le this compound pourrait être utilisé dans le développement de nouveaux agents antibactériens.

Agent antifongique

En plus de ses propriétés antibactériennes, le this compound a également montré une activité antifongique élevée, en particulier contre Candida albicans . Cela indique que le this compound pourrait être potentiellement utilisé dans le traitement des infections fongiques.

Inhibiteur d'E. coli

Le this compound a démontré une activité antibactérienne élevée contre Escherichia coli (E. coli) . Ceci suggère qu'il pourrait être utilisé dans la prévention et le traitement des infections à E. coli.

Synthèse de dérivés

Le this compound peut être utilisé dans la synthèse de dérivés de monoacylglycérol . Ces dérivés peuvent ensuite être utilisés dans diverses applications, notamment comme agents antibactériens et antifongiques potentiels.

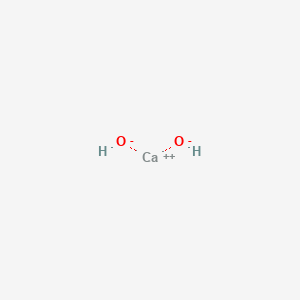

Hydrolyse enzymatique des triglycérides

Le this compound peut être préparé par hydrolyse enzymatique des triglycérides en présence d'enzymes lipases de Thermomyces lanuginosa . Ce processus pourrait être utilisé dans la production de biocarburants et d'autres applications industrielles.

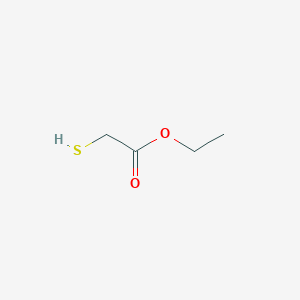

Réaction de transestérification

Le composé 1-monomyristin, un composé apparenté au this compound, peut être préparé par une réaction de transestérification entre le myristate d'éthyle et le 1,2- O -isopropylidène glycérol<a aria-label="1: " data-citationid="38000177-9d37-8b6d-14e3-fb73777ebb86-39" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/23/12/31

Mécanisme D'action

Target of Action

2-Monomyristin, also known as Glyceryl 2-myristate, primarily targets harmful microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Escherichia coli .

Mode of Action

It is known to exert its antibacterial effects by interacting with the targeted microorganisms . The specific interactions and resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Its antibacterial and antifungal activities suggest that it may interfere with essential biological processes in the targeted microorganisms, leading to their inhibition or death .

Result of Action

This compound has demonstrated significant antibacterial activity, particularly against Escherichia coli . This suggests that it can effectively inhibit the growth of this bacterium, potentially leading to its eradication from the infected site.

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dihydroxypropan-2-yl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIMZSOUQXNWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058699 | |

| Record name | 2-Myristoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3443-83-2 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Myristoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE120461I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

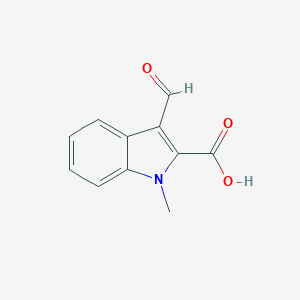

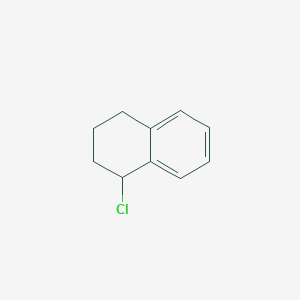

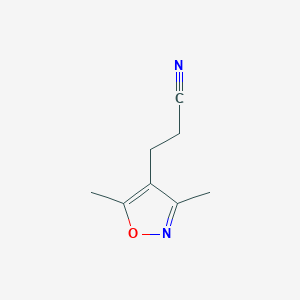

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chain length of the fatty acid in monoacylglycerols affect their antifungal activity?

A2: Studies comparing 1-Monomyristin (with a myristic acid chain) and 2-Monopalmitin (with a palmitic acid chain) show a significant difference in antifungal activity []. 1-Monomyristin exhibits potent antifungal activity against Candida albicans, even surpassing the efficacy of the positive control used in the study []. In contrast, 2-Monopalmitin did not show any antifungal activity against the tested strain []. This observation suggests that shorter fatty acid chains in monoacylglycerols may contribute to stronger antifungal properties.

Q2: Has 2-Monomyristin been identified in any natural sources?

A3: Yes, this compound has been identified as a constituent in the seed oil of Irvingia gabonensis, commonly known as African mango or bush mango []. Gas chromatography-mass spectrometry (GC-MS) analysis of the seed oil revealed the presence of this compound among other compounds []. This finding suggests potential applications of Irvingia gabonensis seed oil in various industries, including food, cosmetics, and potentially medicine.

Q3: What analytical techniques are used to characterize and quantify this compound?

A3: Several analytical techniques are employed for the characterization and quantification of this compound. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify this compound in complex mixtures, such as plant extracts or seed oils [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the identification and quantification of this compound, particularly in samples not amenable to GC analysis [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR spectroscopy provide detailed structural information about this compound, confirming its chemical structure and purity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)